

Application Notes and Protocols: Murine Studies with V-165 and VEGF-165

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Compound of Interest

Compound Name: **VIR-165**

Cat. No.: **B1574771**

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A Note to Researchers: The query for "**VIR-165**" did not yield a specific molecule. Based on common nomenclature in biomedical research, it is highly probable that this was a typographical error for either V-165, an HIV-1 integrase inhibitor, or VEGF-165, a prominent isoform of Vascular Endothelial Growth Factor. This document provides detailed application notes and protocols for both compounds in the context of murine studies to address the likely research needs.

Part 1: V-165 in Murine Models of HIV

V-165 is a pyranodipyrimidine derivative that acts as a non-catalytic site integrase inhibitor of HIV-1, interfering with the viral DNA-IN complex formation.^[1] Preclinical studies, including those in mouse models, are crucial for evaluating its in vivo efficacy and safety profile.

Quantitative Data Summary

Due to the proprietary nature of early-stage drug development, specific dosage data for V-165 in mouse models is not widely published. The following table is a representative summary based on typical dosage ranges for novel small molecule antivirals in mice and would require optimization for specific experimental conditions.

Parameter	Details	Reference Compound Comparison (e.g., other INSTIs)
Mouse Strain	Humanized mice (e.g., BLT, hu-PBL-SCID)	Common for HIV research
Route of Administration	Oral (gavage), Intraperitoneal (IP)	Oral preferred for clinical relevance
Dosage Range (IP)	10 - 50 mg/kg/day	Varies widely based on compound PK/PD
Dosage Range (Oral)	25 - 100 mg/kg/day	Often higher than IP due to first-pass metabolism
Dosing Frequency	Once or twice daily	Dependent on compound half-life
Vehicle	DMSO, PEG400, Tween 80 in saline	Standard for poorly soluble compounds

Experimental Protocols

Protocol 1: Evaluation of V-165 Efficacy in a Humanized Mouse Model of HIV-1 Infection

1. Animal Model:

- Utilize humanized BLT (Bone Marrow/Liver/Thymus) mice, which possess a functional human immune system.
- House mice in a specific pathogen-free facility.

2. HIV-1 Infection:

- Infect mice with a replication-competent HIV-1 strain (e.g., NL4-3) via intravenous or intraperitoneal injection.
- Monitor infection by quantifying plasma viral load (HIV-1 RNA copies/mL) weekly.

3. V-165 Administration:

- Once viral load is established (typically 2-3 weeks post-infection), randomize mice into treatment and vehicle control groups.
- Prepare V-165 formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water).
- Administer V-165 or vehicle control daily via oral gavage at the predetermined dose.

4. Monitoring and Endpoints:

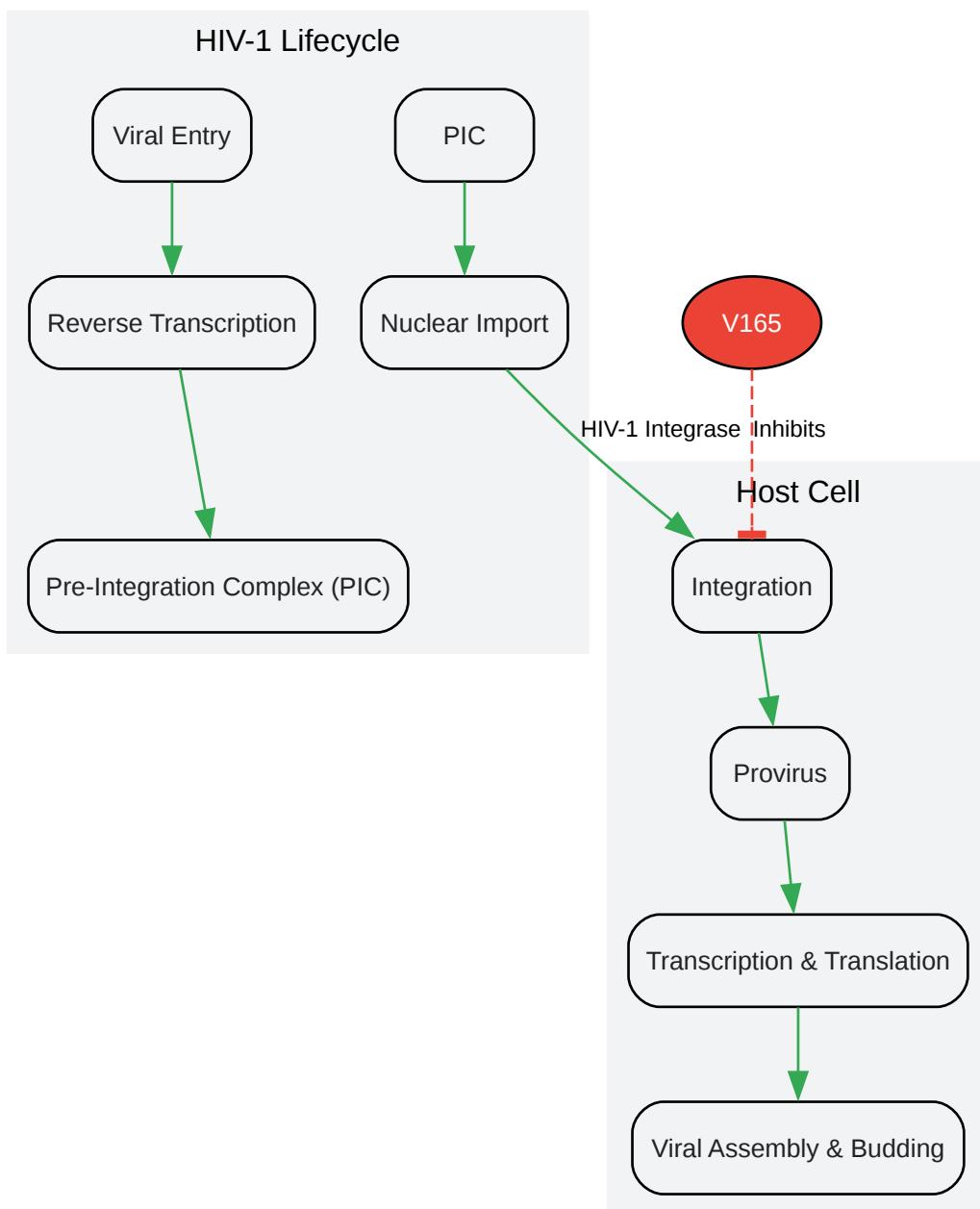
- Continue to monitor plasma viral load weekly.
- Assess CD4+ T cell counts in peripheral blood to determine immunological benefit.
- At the end of the study, collect tissues (spleen, lymph nodes, etc.) to measure tissue-associated virus levels.

5. Data Analysis:

- Compare the change in viral load and CD4+ T cell counts between the V-165 treated group and the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).

Signaling Pathway and Experimental Workflow

The primary mechanism of V-165 is the inhibition of HIV-1 integrase. This prevents the integration of the viral genome into the host cell's DNA, a critical step in the retroviral replication cycle.



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Caption: Inhibition of HIV-1 integration by V-165.

Part 2: VEGF-165 in Murine Models

VEGF-165 is a potent pro-angiogenic factor that plays a crucial role in both normal physiological processes and pathological conditions like cancer and ischemic diseases. Murine studies are fundamental to understanding its biological functions and therapeutic potential.

Quantitative Data Summary

Dosages for VEGF-165 in mouse studies vary significantly depending on the application, from promoting angiogenesis in ischemic models to studying its role in tumor growth.

Parameter	Details	Application Example
Mouse Strain	C57BL/6, BALB/c, Nude (for tumor xenografts)	Strain-dependent immune responses can be a factor.
Route of Administration	Subcutaneous (s.c.), Intramuscular (i.m.), Intravenous (i.v.), Intraperitoneal (i.p.)	Local administration for targeted angiogenesis.
Dosage Range (s.c./i.m.)	10 ng - 1 µg per injection site	Hindlimb ischemia models.
Dosage Range (i.p./i.v.)	1 - 10 µg/kg	Systemic effects, tumor angiogenesis studies.
Dosing Frequency	Single dose to daily injections for several weeks	Dependent on the experimental model and endpoint.
Vehicle	Phosphate-buffered saline (PBS), Saline	Standard for protein-based therapeutics.

Experimental Protocols

Protocol 2: Murine Hindlimb Ischemia Model to Assess VEGF-165-Induced Angiogenesis

1. Animal Model:

- Use 8-10 week old male C57BL/6 mice.

2. Surgical Procedure:

- Anesthetize the mouse.
- Make a small incision in the skin of the upper thigh.

- Ligate and excise the femoral artery and its major branches to induce ischemia in the lower limb.

3. VEGF-165 Administration:

- Immediately following surgery, inject recombinant murine VEGF-165 (e.g., 100 ng in 50 μ L PBS) directly into the ischemic adductor muscles. The contralateral limb can be injected with PBS as a control.

4. Perfusion Analysis:

- Monitor blood flow recovery using Laser Doppler Perfusion Imaging (LDPI) at multiple time points (e.g., day 0, 3, 7, 14 post-surgery).
- Calculate the perfusion ratio of the ischemic to the non-ischemic limb.

5. Histological Analysis:

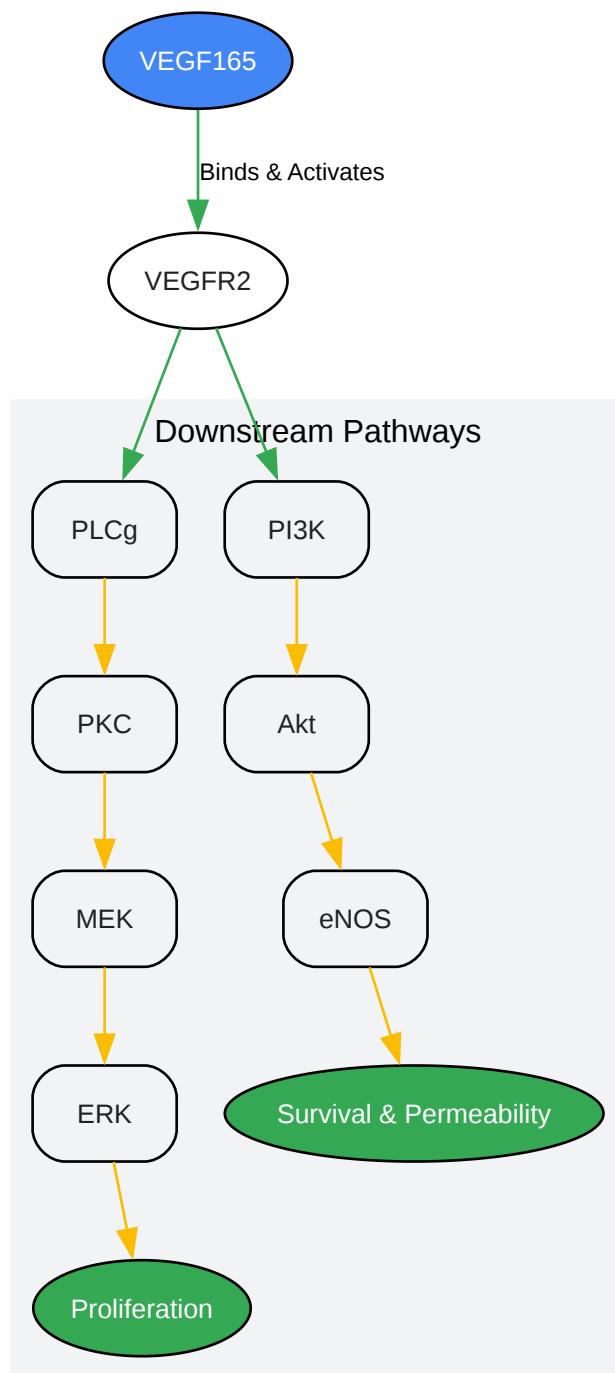
- At the end of the study, perfuse the mouse with a fixative.
- Harvest the adductor muscles and process for histology.
- Stain tissue sections with antibodies against CD31 to quantify capillary density.

6. Data Analysis:

- Compare the perfusion ratios and capillary density between the VEGF-165 treated and control groups.

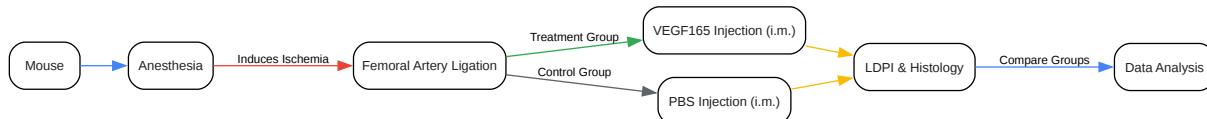
Signaling Pathway and Experimental Workflow

VEGF-165 primarily signals through the VEGF Receptor 2 (VEGFR2), activating downstream pathways like the MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[\[2\]](#)[\[3\]](#)



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Caption: VEGF-165 signaling through VEGFR2.



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